3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid
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Overview
Description
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is a complex organic compound that features both acridine and benzoic acid moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid typically involves a multi-step process. One common method includes the initial formation of the acridine moiety followed by its functionalization to introduce the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the acridine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the benzoic acid derivative, affecting its solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism by which 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid exerts its effects involves several molecular targets and pathways:
Topoisomerase II Inhibition: The compound can intercalate into DNA, inhibiting the action of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Apoptosis Induction: It can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA intercalating properties.
Mitoxantrone: A synthetic anthracenedione with anticancer activity.
Uniqueness
3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is unique due to its specific combination of acridine and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells makes it a promising candidate for further research and development .
Properties
CAS No. |
655238-62-3 |
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Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
NHOPHVNRMIDBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
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